3-Cyano-5-methylisoxazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-5(6(8)10)4(2-7)9-11-3/h1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUKBDHGWZGYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Cyano 5 Methylisoxazole 4 Carboxamide
Reactivity of the Cyano Group
The electron-withdrawing nature of the adjacent carboxamide and the isoxazole (B147169) ring activates the nitrile group of 3-Cyano-5-methylisoxazole-4-carboxamide towards nucleophilic attack.
The carbon atom of the cyano group is electrophilic and susceptible to addition reactions by various nucleophiles. A significant example of this reactivity is the [2+3] cycloaddition reaction with azides to form tetrazoles. This transformation is a common method for the synthesis of 5-substituted-1H-tetrazoles from nitriles nih.govchalcogen.ro.
The reaction of this compound with an azide (B81097) source, such as sodium azide, is expected to yield the corresponding tetrazolyl-isoxazole derivative. The process is typically facilitated by a Lewis acid or an ammonium (B1175870) salt chalcogen.ro. The resulting product would be 5-(5-methyl-4-carboxamidoisoxazol-3-yl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids, and this conversion can be significant in medicinal chemistry nih.govbeilstein-journals.org.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Azide (NaN₃) | 5-(5-methyl-4-carboxamidoisoxazol-3-yl)-1H-tetrazole | [2+3] Cycloaddition |
The cyano group can undergo hydrolysis under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. This two-stage transformation is a standard reaction for nitriles chemistrysteps.com.
In the case of this compound, complete hydrolysis would lead to the formation of 5-methylisoxazole-3,4-dicarboxylic acid. The reaction proceeds through the intermediate 5-methyl-3-amido-isoxazole-4-carboxylic acid. The relative reactivity of the cyano and carboxamide groups can be influenced by the reaction conditions umich.edu. Studies on related molecules like 5-cyanovaleramide have shown that the cyano group can be more reactive towards hydrolysis than the amide group under certain conditions umich.edu.
The resulting dicarboxylic acid may undergo decarboxylation upon heating, a common reaction for carboxylic acids, which could potentially lead to the formation of 5-methylisoxazole-3-carboxylic acid or 5-methylisoxazole-4-carboxylic acid, depending on the stability of the resulting carbanion intermediate researchgate.net.
| Starting Material | Condition | Intermediate Product | Final Product |
| This compound | Acid or Base Hydrolysis | 5-methyl-3-amido-isoxazole-4-carboxylic acid | 5-methylisoxazole-3,4-dicarboxylic acid |
Reactivity of the Carboxamide Moiety
The carboxamide functional group in this compound offers several avenues for chemical modification.
The amide bond can be subjected to various transformations to yield a range of derivatives. For instance, N-substituted carboxamides can be synthesized, which is a common strategy in drug discovery to modulate the physicochemical properties of a molecule nih.govmdpi.com.
A significant transformation of primary amides is the Hofmann rearrangement, which converts the amide into a primary amine with one less carbon atom wikipedia.orgmasterorganicchemistry.com. This reaction proceeds via an isocyanate intermediate formed by treating the amide with a halogen (such as bromine) in a basic solution. Applying the Hofmann rearrangement to this compound would be expected to yield 4-amino-3-cyano-5-methylisoxazole.
| Reactant | Reagents | Key Intermediate | Product | Reaction Type |
| This compound | Br₂, NaOH | Isocyanate | 4-Amino-3-cyano-5-methylisoxazole | Hofmann Rearrangement |
While direct condensation reactions involving the amide nitrogen are less common without prior activation, the carboxamide moiety can influence the reactivity of adjacent groups. For instance, the acidity of the N-H protons can be exploited in certain base-mediated reactions. However, condensation reactions for isoxazole derivatives more commonly involve other functional groups on the ring. For example, related isoxazol-5-ones readily undergo condensation with aromatic aldehydes researchgate.net. For this compound, condensation reactions would more likely proceed after transformation of the carboxamide to a more reactive functional group.
Isoxazole Ring Transformations
Metabolic studies of leflunomide (B1674699), N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, have shown that the isoxazole ring undergoes N-O bond cleavage to form an active metabolite, A771726 (2-cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide) free.frresearchgate.net. This ring scission is believed to proceed via deprotonation at the C3 position of the isoxazole ring free.frresearchgate.net. A comparative study with a 3-methyl substituted analog of leflunomide demonstrated resistance to this ring opening, highlighting the crucial role of the C3 proton in this transformation free.fr.
| Compound | Key Structural Feature | Reactivity | Product of Ring Opening |
| Leflunomide | Hydrogen at C3 | Susceptible to metabolic N-O bond cleavage | A771726 |
| This compound | Cyano group at C3 | Likely resistant to C3-deprotonation mediated ring opening | Not Applicable (under similar conditions) |
Ring-Opening Reactions and Their Pathways
The isoxazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to ring-opening reactions through cleavage of the weak N-O bond. For this compound, the presence of the cyano group at the C3 position and the carboxamide at C4 makes the ring electronically deficient, predisposing it to nucleophilic attack and subsequent cleavage.
Studies on analogous isoxazoles have shown that electron-withdrawing substituents at the 4-position enhance the polarity of the C4-C5 bond and weaken the N-O bond, making them behave like Michael acceptors. researchgate.net This enhanced electrophilicity at C5 can facilitate ring-opening under various conditions.
Common pathways for isoxazole ring-opening include:
Reductive Cleavage: Reagents like Raney nickel, samarium diiodide, or catalytic hydrogenation can cleave the N-O bond to yield β-aminoenones. researchgate.netnih.gov For this compound, this would theoretically lead to the formation of a highly functionalized acyclic intermediate.
Base-Catalyzed Rearrangement: Strong bases can induce deprotonation, leading to ring-opening and rearrangement. The specific pathway is highly dependent on the substitution pattern.
Photochemical Cleavage: UV irradiation can induce homolytic cleavage of the N-O bond, leading to various rearrangement products. mdpi.com
While direct experimental data on the ring-opening of this compound is not extensively documented in publicly available literature, the established reactivity of similarly substituted isoxazoles suggests a high propensity for such transformations.
Heterocyclic Annulation and Rearrangement Processes
The functional groups on this compound make it a versatile precursor for the synthesis of other heterocyclic systems. The isoxazole ring can act as a masked synthon for more complex structures.
Rearrangement to Pyrimidines: Isoxazoles can serve as starting materials for the synthesis of pyrimidine (B1678525) derivatives. google.com One synthetic route involves the initial synthesis of an isoxazole, which then undergoes cyclization to form the pyrimidine ring. google.com Given the presence of the carboxamide and cyano groups, this compound could potentially be a precursor for substituted pyrimidines, although specific conditions for such a transformation would need to be experimentally determined.
Rearrangement to Pyridines: The transformation of isoxazoles into substituted pyridines has been reported, often catalyzed by a Lewis acid like TiCl₄. rsc.org This reaction is proposed to proceed through an inverse electron-demand hetero-Diels-Alder reaction, followed by ring-opening and subsequent reduction. rsc.org
Boulton-Katritzky Rearrangement: For isoxazoles bearing a suitable side chain, the Boulton-Katritzky rearrangement can occur, leading to the formation of a new heterocyclic system. Computational studies on 3-acylaminoisoxazoles have shown this to be a favored process. nih.gov
The diverse reactivity of the isoxazole core, coupled with the functional handles present in this compound, opens avenues for the synthesis of a variety of other heterocyclic structures.
C-H Activation and Selective Functionalization Strategies
Direct C-H functionalization is a powerful tool in modern organic synthesis for modifying complex molecules. For this compound, the primary sites for C-H activation would be the methyl group at the C5 position and potentially the N-H of the carboxamide group.
The carboxamide group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at a specific position. rsc.orgresearchgate.net While the directing group is typically used for C-H bonds on an adjacent aryl or alkyl group, its influence on the reactivity of the isoxazole ring itself is an area of interest. The isoxazole ring itself can also act as a directing group in certain C-H activation reactions. researchgate.net
Recent research has highlighted the challenges and opportunities in isoxazole-directed C-H activation. researchgate.net The mode of activation can be influenced by the choice of metal catalyst, with cationic Rhodium favoring proximal C-H activation and Palladium preferring distal C-H activation at the C4 position. mdpi.com
Given the substitution pattern of this compound, C-H functionalization strategies could potentially target the C5-methyl group. The specific outcomes would depend on the chosen catalytic system and reaction conditions.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for controlling product formation and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.
Computational Analysis of Transition States and Intermediates
Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms, providing insights into the energies of transition states and intermediates that are often difficult to observe experimentally.
Ring-Opening and Rearrangement Mechanisms: DFT studies on the base-catalyzed thermal rearrangement of 3-acylamino-5-methylisoxazoles have shown that the Boulton-Katritzky rearrangement is a much more favored process than other potential pathways. nih.gov Such computational approaches can be applied to predict the most likely rearrangement pathways for this compound under various conditions.
Influence of Substituents: Theoretical studies have demonstrated that electron-withdrawing substituents at the 4-position of an isoxazole, such as the carboxamide group, lead to an elongation and weakening of the N-O bond. researchgate.net This computational finding supports the notion that such isoxazoles are more susceptible to ring-opening reactions. DFT calculations can quantify the effect of the cyano and carboxamide groups on the electronic structure and reactivity of the isoxazole ring in this compound.
C-H Activation Pathways: Computational studies can help elucidate the mechanism of transition metal-catalyzed C-H activation. For example, in the TiCl₄-catalyzed conversion of isoxazoles to pyridines, computational analysis suggested that the Lewis acid catalyzes the initial [4+2]-cycloaddition. rsc.org Similar computational investigations could be employed to understand the role of the carboxamide group as a potential directing group and to predict the regioselectivity of C-H functionalization on this compound.
The synergy between experimental and computational chemistry is key to a comprehensive understanding of the complex reactivity of this compound.
Spectroscopic and Crystallographic Characterization of 3 Cyano 5 Methylisoxazole 4 Carboxamide
X-ray Crystallography for Solid-State Structural Determination
No published single-crystal X-ray diffraction studies for 3-Cyano-5-methylisoxazole-4-carboxamide were found. This information is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the crystal packing and the specific intermolecular interactions (such as hydrogen bonding, π-stacking, or van der Waals forces) that govern the supramolecular architecture of this compound in its solid form cannot be conducted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Publicly accessible, peer-reviewed NMR spectral data for this compound are not available.
Proton NMR (¹H NMR) Spectral Analysis
No specific ¹H NMR spectra, including chemical shifts, coupling constants, and signal multiplicities for the protons in this compound, have been found in the searched literature.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
Detailed ¹³C NMR spectral data, which would identify the chemical environments of each carbon atom within the molecule, are not available in published sources.
Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)
There are no available reports on the use of advanced 2D NMR techniques for the structural elucidation of this compound. Such data would be required to confirm assignments and provide insight into through-bond and through-space correlations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight can be calculated from the chemical formula, specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern under various ionization conditions, have not been found in the public domain for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to three or four decimal places), HRMS allows for the calculation of a precise molecular formula. This capability is crucial for confirming the identity of this compound and distinguishing it from potential isomers.
In a typical HRMS analysis of this compound, the protonated molecule [M+H]⁺ would be analyzed. The high resolving power of the instrument would allow for the experimental mass to be determined with very low error, usually in the parts-per-million (ppm) range, when compared to the theoretical exact mass. This high accuracy provides strong confidence in the assigned elemental formula.
Table 1: Theoretical HRMS Data for this compound
| Formula | Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₆H₅N₃O₂ | [M+H]⁺ | 152.0455 |
| C₆H₄N₃O₂ | [M-H]⁻ | 150.0312 |
This table represents the calculated theoretical exact masses for common adducts of the target compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of this compound (e.g., m/z 152.0455) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected, providing a "fingerprint" that is characteristic of the molecule's structure.
The interpretation of the fragmentation behavior allows for the confirmation of the connectivity of the functional groups. For this compound, characteristic fragmentation pathways would be expected, including:
Loss of the carboxamide group: A neutral loss of CONH₂ (44.01 Da) would be a probable fragmentation.
Cleavage of the isoxazole (B147169) ring: The heterocyclic ring could undergo cleavage, leading to characteristic fragment ions.
Loss of the cyano group: Fragmentation involving the nitrile group could also be observed.
By analyzing these specific losses, the presence and arrangement of the cyano, methyl, and carboxamide substituents on the isoxazole ring can be confirmed.
Table 2: Plausible MS/MS Fragmentation of [C₆H₅N₃O₂ + H]⁺
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Loss |
|---|---|---|---|
| 152.0455 | 135.0189 | 17.0266 | NH₃ (Ammonia) |
| 152.0455 | 124.0350 | 28.0105 | CO (Carbon Monoxide) |
This table outlines hypothetical fragmentation patterns based on the compound's structure.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These two methods are complementary, as they are governed by different selection rules: IR spectroscopy measures the change in dipole moment during a vibration, while Raman spectroscopy relies on changes in polarizability. acs.org
For this compound, the spectra would be characterized by vibrations corresponding to its key functional groups.
Cyano Group (C≡N): A sharp, intense absorption band for the nitrile stretch is expected in the IR spectrum between 2260-2240 cm⁻¹. spectroscopyonline.com This vibration is also an efficient Raman scatterer, typically appearing in a similar region (2270–2210 cm⁻¹), which is often free from other signals. acs.org
Amide Group (-CONH₂): This group gives rise to several characteristic bands. The C=O stretch (Amide I band) is a very strong absorption in the IR, typically found around 1680-1640 cm⁻¹. umass.edu The N-H stretching vibrations of the primary amide appear as two distinct bands in the region of 3350-3180 cm⁻¹ in solid samples. spcmc.ac.in The N-H bending (scissoring) vibration is also observable near 1650-1620 cm⁻¹. spectroscopyonline.com In Raman spectroscopy, the Amide I band is also prominent, appearing near 1650 cm⁻¹. bio-structure.com
Isoxazole Ring: The isoxazole ring itself has characteristic vibrational modes. These include C=N, C=C, C-O, and N-O stretching vibrations. For example, bands related to isoxazole ring stretching have been observed in the 1000-1300 cm⁻¹ region in related structures. rjpbcs.com
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| N-H (Amide) | Asymmetric & Symmetric Stretch | 3350 - 3180 | 3350 - 3180 | Medium, Broad |
| C-H (Methyl) | Stretch | 2980 - 2850 | 2980 - 2850 | Medium to Strong |
| C≡N (Cyano) | Stretch | 2260 - 2240 | 2270 - 2210 | Strong, Sharp |
| C=O (Amide I) | Stretch | 1680 - 1640 | ~1650 | Very Strong |
| N-H (Amide II) | Bend (Scissor) | 1650 - 1620 | N/A | Medium |
| C-N (Amide) | Stretch | ~1400 | ~1300 (Amide III) | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, such as conjugated systems.
This compound contains a conjugated system involving the isoxazole ring and the attached cyano and carboxamide groups. This structure is expected to exhibit absorption bands in the UV region. The absorption spectrum is typically recorded in a non-absorbing solvent, such as ethanol (B145695) or dioxane. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the compound under specific solvent conditions. For related carboxamide derivatives, absorption bands have been observed in the 294-400 nm range, often characterized as intramolecular charge-transfer transitions. nih.gov
Table 4: Representative UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| Ethanol | [Typical Range: 250-300] | [Value to be determined experimentally] |
This table shows expected ranges for UV-Vis absorption, with precise values requiring experimental determination.
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable methods for assessing purity and monitoring the progress of its synthesis.
HPLC is a high-resolution separation technique used for the quantitative analysis of non-volatile compounds. For purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method would be most common. In this setup, the compound is separated based on its polarity.
A typical RP-HPLC system would consist of:
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.
Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure good peak shape, especially for mass spectrometry detection.
Detection: A UV detector set at the compound's λmax would be used for quantification.
The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.
Table 5: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 270 nm) |
TLC is a rapid, simple, and cost-effective chromatographic technique used primarily for qualitative analysis, such as monitoring reaction progress and identifying fractions during purification. spcmc.ac.in The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase.
For this compound, a typical TLC analysis involves:
Stationary Phase: A silica (B1680970) gel plate (e.g., Silica Gel 60 F254), which is a polar adsorbent.
Mobile Phase (Eluent): A solvent system of appropriate polarity to achieve good separation. A mixture of a nonpolar solvent (like toluene (B28343) or hexane) and a more polar solvent (like ethyl acetate) is common. For related compounds, a mobile phase of toluene:chloroform:ethanol has been successfully used. researchgate.net
Visualization: The spots are typically visualized under UV light (at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background.
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Table 6: Example TLC System Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 aluminum plate |
| Mobile Phase | Toluene:Ethyl Acetate (B1210297) (1:1, v/v) |
| Visualization | UV lamp at 254 nm |
Computational and Theoretical Investigations of 3 Cyano 5 Methylisoxazole 4 Carboxamide
Analysis of Substituent Effects on Molecular Properties
Computational and theoretical studies are pivotal in understanding how the introduction of various substituent groups to the core structure of 3-Cyano-5-methylisoxazole-4-carboxamide can modulate its molecular properties. These investigations provide valuable insights into the electronic and structural changes, which in turn influence the compound's reactivity and potential applications. While specific comprehensive computational studies on a wide range of substituted this compound derivatives are not extensively documented in publicly available literature, the principles of substituent effects on isoxazole (B147169) and related heterocyclic systems can be extrapolated to predict these modifications.
The inherent electronic nature of the this compound scaffold is characterized by the electron-withdrawing properties of both the cyano (-CN) group at the 3-position and the carboxamide (-CONH₂) group at the 4-position. These groups tend to decrease the electron density of the isoxazole ring. The methyl (-CH₃) group at the 5-position, being weakly electron-donating, offers a slight counteraction to this effect.
Theoretical investigations on related isoxazole systems have shown that the introduction of substituents can significantly alter the electronic landscape of the molecule. The nature and position of these substituents dictate the extent and type of modulation of the molecular properties.
Electronic Properties:
The electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in determining their chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.
For the this compound core, the introduction of additional substituents would be expected to alter the HOMO-LUMO gap.
Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs (e.g., -NO₂, -CF₃) is anticipated to lower the energies of both the HOMO and LUMO. This effect is often more pronounced on the LUMO, leading to a reduction in the HOMO-LUMO gap. A smaller gap suggests increased reactivity, particularly towards nucleophilic attack. Studies on other heterocyclic compounds have demonstrated that the presence of electron-withdrawing substituents generally leads to a decrease in the energy gap.
Electron-Donating Groups (EDGs): Conversely, the addition of EDGs (e.g., -OH, -NH₂, -OCH₃) is expected to raise the energies of both the HOMO and LUMO. This effect is typically more significant for the HOMO, which can also result in a smaller HOMO-LUMO gap, thereby increasing reactivity, particularly towards electrophilic attack.
The following interactive table summarizes the predicted qualitative effects of different classes of substituents on key electronic properties of the this compound framework.
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Effect on Reactivity |
| Electron-Donating (e.g., -OH, -NH₂) | Increase | Increase | Decrease | Increased reactivity towards electrophiles |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decrease | Decrease | Decrease | Increased reactivity towards nucleophiles |
| Halogens (e.g., -F, -Cl) | Decrease | Decrease | Generally Decrease | Increased reactivity |
Structural Properties:
Substituents can also induce significant changes in the structural parameters of the isoxazole ring, such as bond lengths and bond angles. Theoretical studies on substituted 1,3-azoles have indicated that the aromaticity of the ring can be influenced by the nature and position of the substituent.
The introduction of strong electron-withdrawing groups can lead to a slight increase in the aromaticity of the isoxazole ring.
Conversely, strong electron-donating groups may cause a minor decrease in aromaticity. These changes in aromaticity are often correlated with alterations in the bond lengths within the heterocyclic ring, reflecting a greater or lesser degree of electron delocalization.
In the case of this compound, substituents that enhance the electron-withdrawing nature of the system would likely lead to a shortening of single bonds and a lengthening of double bonds within the isoxazole ring, indicative of increased electron delocalization.
Research Findings from Related Systems:
While direct computational data for substituted this compound is scarce, studies on similar structures provide valuable context. For instance, computational analyses of methyl group perturbations in isoxazoles have shown that the position of the methyl group influences the charge distribution and the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and the preferred sites for electrophilic substitution. Furthermore, theoretical studies on various isoxazole derivatives have been employed to understand their absorption properties by calculating the energy gap between the highest occupied and lowest unoccupied molecular orbital states.
Applications of 3 Cyano 5 Methylisoxazole 4 Carboxamide in Advanced Organic Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
3-Cyano-5-methylisoxazole-4-carboxamide is a highly functionalized molecule that serves as an excellent starting point for the construction of more complex heterocyclic compounds. fluorochem.co.uk The isoxazole (B147169) nucleus itself is a significant structural component in many pharmaceutical agents. nih.gov The true synthetic versatility of this compound, however, lies in the reactivity of its cyano and carboxamide substituents. These functional groups act as synthetic handles that can be strategically manipulated to build new ring systems.
The cyano and carboxamide groups are positioned on adjacent carbons of the isoxazole ring, enabling their participation in cyclization reactions to form fused heterocyclic systems. For example, similar 5-amino-4-cyano-1,3-oxazoles are known to undergo cyclocondensation with isothiocyanates to yield oxazolo[5,4-d]pyrimidines. asianpubs.org This suggests that this compound could undergo analogous transformations, where the carboxamide and cyano groups react with appropriate bifunctional reagents to construct fused pyrimidine (B1678525), pyridine, or other heterocyclic rings.
Key Reactive Sites for Heterocycle Synthesis:
| Functional Group | Potential Transformations | Resulting Structures |
|---|---|---|
| Cyano Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, Amines, Tetrazoles |
| Carboxamide Group | Dehydration, Condensation, Cyclization | Nitriles, Fused heterocycles |
Contribution to Diversity-Oriented Synthesis (DOS) and Compound Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient production of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov this compound is an ideal scaffold for DOS due to its multiple points of diversification. The distinct reactivity of the cyano and carboxamide groups allows for the selective introduction of a wide range of substituents, leading to the generation of large and diverse compound libraries. researchgate.net
Starting from the central this compound core, chemists can employ parallel synthesis techniques to modify the molecule. For instance, the nitrogen of the carboxamide can be alkylated or acylated with various partners. Simultaneously or sequentially, the cyano group can be converted into other functionalities like amides, tetrazoles, or carboxylic acids. This divergent approach allows for the rapid creation of a multitude of analogs with varied structural and electronic properties from a single, readily accessible precursor. mdpi.com
Example of a DOS Approach:
| Starting Scaffold | Reagent Set A (for Carboxamide) | Reagent Set B (for Cyano Group) | Resulting Library |
|---|
Precursor Utility for Novel Heterocyclic Scaffolds
The strategic arrangement of functional groups in this compound makes it a valuable precursor for synthesizing novel and complex heterocyclic scaffolds. researchgate.net The reactivity of the cyano group is particularly noteworthy; it can serve as a linchpin for constructing new rings. For instance, the reaction of cyano-containing heterocycles with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused pyrazole (B372694) or isoxazole rings, respectively. researchgate.net
Furthermore, the isoxazole ring itself can be chemically transformed. Under certain reductive conditions, the N-O bond of the isoxazole can be cleaved. This ring-opening reaction unmasks a 1,3-dicarbonyl-like functionality, which can then be re-cyclized in the presence of other reagents to form entirely different heterocyclic systems, such as pyridines or pyrimidines. This transformative potential significantly expands the range of accessible molecular scaffolds starting from this single precursor. nih.gov
Examples of Scaffold Generation:
| Reaction Type | Reagents | Resulting Scaffold |
|---|---|---|
| Cyclocondensation | Hydrazine derivatives | Pyrazolo[3,4-d]isoxazole |
| Ring Transformation | Reductive cleavage followed by condensation with an amidine | Isoxazolo[5,4-d]pyrimidine |
Participation in Complex C-C and C-N Bond-Forming Reactions
Modern organic synthesis relies heavily on robust and efficient methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. illinois.eduresearchgate.net this compound can participate in such reactions, further highlighting its synthetic utility.
C-N Bond Formation: The nitrogen atom of the carboxamide group, while generally not highly nucleophilic, can be activated to participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This would typically require conversion of a halo-isoxazole precursor, but demonstrates the potential of the isoxazole-carboxamide scaffold in modern coupling chemistry.
C-C Bond Formation: The cyano group can be transformed into a handle for C-C bond formation. For example, reduction of the cyano group to an aldehyde would open up possibilities for aldol (B89426) reactions, Wittig reactions, or additions of organometallic reagents. While transition metal-catalyzed reactions are common for C-C bond formation, new methods are emerging that avoid toxic and expensive metals. rsc.org Furthermore, the cyano group itself can direct metallation at the adjacent C4 position of the isoxazole ring, allowing for the introduction of various carbon-based substituents.
The presence of the electron-withdrawing cyano and carboxamide groups also activates the isoxazole ring, potentially facilitating nucleophilic aromatic substitution reactions, which are another important class of C-C and C-N bond-forming processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Cyano-5-methylisoxazole-4-carboxamide, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized isoxazole precursors. For example, coupling reactions using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation (as seen in thiazole carboxamide synthesis) are effective . Key intermediates include 5-methylisoxazole-4-carboxylic acid derivatives, which can be nitrified to introduce the cyano group. Purity is ensured via column chromatography and monitored by TLC .
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments, particularly the methyl (δ 2.1–2.3 ppm) and cyano groups (δ 115–120 ppm in NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm). X-ray crystallography, as applied to 5-methylisoxazole-4-carboxylic acid, resolves bond angles and dihedral angles critical for reactivity . Purity is quantified via HPLC (≥95% area under the curve) .
Advanced Research Questions
Q. How does the cyano substituent at position 3 influence the compound’s electronic properties compared to other substituents (e.g., chloro, methoxy)?
- Methodological Answer : Perform density functional theory (DFT) calculations to compare electron-withdrawing effects. The cyano group reduces electron density at the isoxazole ring, enhancing electrophilicity at the carboxamide moiety. Contrast this with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, where the chloro group induces steric hindrance but less electronic modulation . Ultraviolet-visible (UV-Vis) spectroscopy and Hammett substituent constants (σ values) quantify these effects experimentally.
Q. What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) across studies?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate buffer or temperature artifacts. For enzyme inhibition, use isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and compare with fluorogenic substrate assays. Structural analogs like N-(3-chloro-4-methylphenyl)-imidazole-4-carboxamide show that minor substituent changes drastically alter activity, highlighting the need for precise SAR studies .
Q. What mechanistic insights exist for this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Conduct cytochrome P450 inhibition assays (e.g., CYP3A4/5) using fluorogenic probes. Molecular docking (AutoDock Vina) identifies binding poses, while metabolic stability studies in liver microsomes quantify NADPH-dependent degradation. Compare with 5-methylisoxazole derivatives, which exhibit moderate CYP2C9 inhibition due to hydrophobic interactions .
Q. How can computational modeling optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Use Schrödinger’s QikProp to predict logP (target <3) and aqueous solubility (≥50 µM). Introduce hydrophilic groups (e.g., PEG linkers) at the carboxamide nitrogen, balancing solubility without disrupting bioactivity. Experimental validation via shake-flask method (pH 7.4 PBS) correlates with simulations .
Q. What crystallographic data validate the compound’s tautomeric forms in solid-state vs. solution?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals predominant keto forms in solid-state, while solution-state NMR detects enol tautomers. Compare with 5-methylisoxazole-4-carboxylic acid, where hydrogen bonding stabilizes the keto form . Variable-temperature NMR (VT-NMR) quantifies tautomeric equilibrium shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
